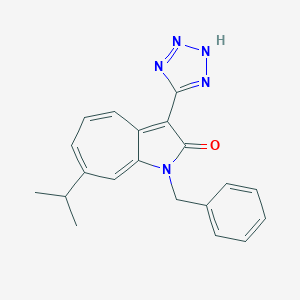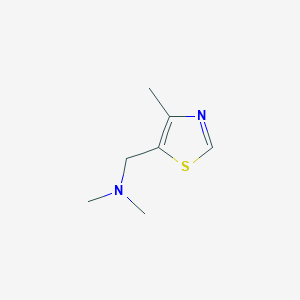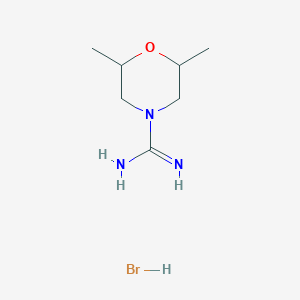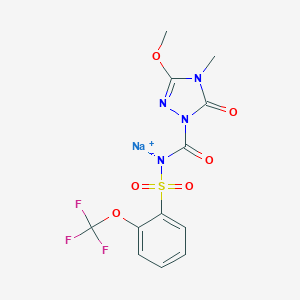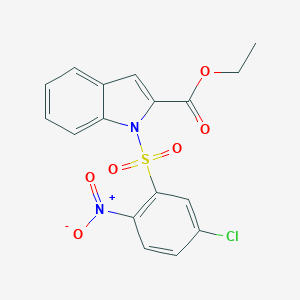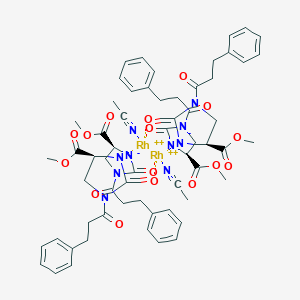
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is a chemical compound widely used in scientific research. It is a rhodium-based catalyst that is used in various chemical reactions.
Mecanismo De Acción
The mechanism of action of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is based on its ability to coordinate with the substrate and activate it for reaction. The rhodium center acts as a Lewis acid, while the ligand acts as a chiral auxiliary. The resulting complex can then selectively catalyze the formation of chiral compounds through various reactions, such as hydrogenation, hydrosilylation, and cycloaddition.
Efectos Bioquímicos Y Fisiológicos
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) does not have any known biochemical or physiological effects. It is not used as a drug or medication, and therefore, its effects on the human body have not been studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is its high selectivity in catalyzing the formation of chiral compounds. It is also relatively easy to synthesize and purify, making it a useful catalyst in laboratory experiments. However, its use is limited to certain types of reactions, and it may not be effective in all cases. Additionally, it is relatively expensive compared to other catalysts.
Direcciones Futuras
There are several future directions for research involving acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+). One direction is to explore its use in new types of reactions, such as the synthesis of new types of chiral compounds. Another direction is to develop more efficient and cost-effective synthesis methods for the compound. Additionally, research can be conducted to study the mechanism of action of the compound in more detail, which can lead to the development of new and improved catalysts.
Métodos De Síntesis
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is synthesized by reacting rhodium(II) acetate with the ligand methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate in acetonitrile. The reaction is carried out under an inert atmosphere and at a specific temperature and pressure. The resulting compound is then purified using various techniques, such as column chromatography, recrystallization, and distillation.
Aplicaciones Científicas De Investigación
Acetonitrile;methyl (acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+))-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) is widely used in scientific research as a catalyst in various chemical reactions. It is particularly useful in asymmetric synthesis, where it can selectively catalyze the formation of chiral compounds. It has been used in the synthesis of various natural products, such as alkaloids, terpenoids, and steroids. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer drugs.
Propiedades
Número CAS |
185437-81-4 |
|---|---|
Nombre del producto |
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
Fórmula molecular |
C60H66N10O16Rh2 |
Peso molecular |
1389 g/mol |
Nombre IUPAC |
acetonitrile;methyl (4S)-2-oxo-1-(3-phenylpropanoyl)imidazolidin-3-ide-4-carboxylate;rhodium(2+) |
InChI |
InChI=1S/4C14H16N2O4.2C2H3N.2Rh/c4*1-20-13(18)11-9-16(14(19)15-11)12(17)8-7-10-5-3-2-4-6-10;2*1-2-3;;/h4*2-6,11H,7-9H2,1H3,(H,15,19);2*1H3;;/q;;;;;;2*+2/p-4/t4*11-;;;;/m0000..../s1 |
Clave InChI |
CJZXCNZTTGNNML-BTKFQCJSSA-J |
SMILES isomérico |
CC#N.CC#N.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)[C@@H]1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
SMILES |
CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
SMILES canónico |
CC#N.CC#N.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.COC(=O)C1CN(C(=O)[N-]1)C(=O)CCC2=CC=CC=C2.[Rh+2].[Rh+2] |
Sinónimos |
DOYLE DIRHODIUMKATALYSATOR RH2(4S-MPPIM)4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

